Cas no 529476-80-0 (6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole)

529476-80-0 structure
Produktname:6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole
CAS-Nr.:529476-80-0
MF:C18H17ClN2
MW:296.793983221054
MDL:MFCD05190845
CID:358413
PubChem ID:4285050
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrido[3,4-b]indole, 6-chloro-2,3,4,9-tetrahydro-1-(4-methylphenyl)-
- 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole
- MFCD05190845
- CHEMBL4802743
- HXOMGWYMKDFJHO-UHFFFAOYSA-N
- SBB023719
- 529476-80-0
- SCHEMBL763595
- DTXSID90401562
- 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 6-CHLORO-1-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
- CS-0281307
- EN300-233032
- AKOS000313519
- 6-Chloro-1-(p-tolyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole
- STK350775
- G67885
-
- MDL: MFCD05190845
- Inchi: InChI=1S/C18H17ClN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3
- InChI-Schlüssel: HXOMGWYMKDFJHO-UHFFFAOYSA-N
- Lächelt: CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(C=CC(=C4)Cl)N3
Berechnete Eigenschaften
- Genaue Masse: 296.10821
- Monoisotopenmasse: 296.1080262g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 1
- Komplexität: 366
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topologische Polaroberfläche: 27.8Ų
Experimentelle Eigenschaften
- PSA: 27.82
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-233032-10.0g |
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
529476-80-0 | 95% | 10.0g |
$1990.0 | 2024-06-19 | |
Enamine | EN300-233032-5.0g |
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
529476-80-0 | 95% | 5.0g |
$1289.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1327242-1g |
6-Chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
529476-80-0 | 95% | 1g |
$585 | 2024-07-28 | |
Enamine | EN300-233032-0.25g |
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
529476-80-0 | 95% | 0.25g |
$295.0 | 2024-06-19 | |
Enamine | EN300-233032-0.5g |
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
529476-80-0 | 95% | 0.5g |
$465.0 | 2024-06-19 | |
Enamine | EN300-233032-1g |
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole |
529476-80-0 | 95% | 1g |
$596.0 | 2023-09-15 | |
1PlusChem | 1P00J5ZZ-50mg |
6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline |
529476-80-0 | 97% | 50mg |
$234.00 | 2023-12-16 | |
1PlusChem | 1P00J5ZZ-250mg |
6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline |
529476-80-0 | 95% | 250mg |
$201.00 | 2024-04-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351977-250mg |
6-Chloro-1-(p-tolyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole |
529476-80-0 | 98% | 250mg |
¥6558.00 | 2024-05-10 | |
1PlusChem | 1P00J5ZZ-100mg |
6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline |
529476-80-0 | 95% | 100mg |
$134.00 | 2024-04-30 |
6-chloro-1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido3,4-bindole Verwandte Literatur
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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